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Compound of Interest

Compound Name: 2-(Methylthio)benzanilide
CAS No.: 22978-26-3
Cat. No.: B1202140
Get Quote
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Executive Summary

2-(Methylthio)benzanilide represents a privileged scaffold in the design of bioactive
carboxamides. Structurally characterized by an ortho-methylthio (-SMe) substitution on the
benzanilide core, this molecule serves as a critical bioisostere for established Succinate
Dehydrogenase Inhibitors (SDHIs) and a metabolic analogue of organoselenium therapeutics
(e.g., Ebselen).

This guide analyzes its dual-potential:
» Agrochemical: As a systemic fungicide targeting mitochondrial Complex Il (SDH).

e Pharmaceutical: As a redox-active modulator and potential anti-inflammatory agent via
glutathione peroxidase (GPx) mimicry pathways.

Chemical Identity & Structural Properties[1][2][3]

The term "2-(Methylthio)benzanilide" can refer to two distinct regioisomers depending on the
substitution site. Both are pharmacologically relevant but target different biological pathways.
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Type A: Acid-Side Type B: Amine-Side
Property L L
Substitution Substitution
N-phenyl-2- N-(2-
IUPAC Name pheny ] ) ( ] ]
(methylthio)benzamide (methylthio)phenyl)benzamide
Core Motif ortho-toluanilide mimic ortho-thioanisidine mimic
Mepronil, Flutolanil Thifluzamide (Fungicide),
Key Analogs o o
(Fungicides) Apicidin
] Succinate Dehydrogenase ) )
Primary Target Kinases, GPCRs, SDH (minor)
(SDH)
Lipophilicity (cLogP) ~3.4-3.8 ~3.4-3.8

] S-oxidation to o )
Metabolic Fate ) S-oxidation, N-dealkylation
sulfoxide/sulfone

Key Structural Feature: The Ortho-Methylthio Group The -SMe group is a lipophilic, non-
classical bioisostere of the methyl (-CHs) and trifluoromethyl (-CF3) groups found in commercial
fungicides.

o Steric Bulk: The Van der Waals radius of Sulfur (1.80 A) is larger than Carbon (1.70 A),
providing a "molecular wedge" that locks the amide bond conformation, critical for receptor
binding.

» Electronic Effect: The sulfur atom acts as a weak electron donor (resonance) but an electron
withdrawer (induction), modulating the acidity of the amide proton (NH).

Mechanism of Action (MoA)
Agrochemical MoA: Succinate Dehydrogenase Inhibition
(SDHI)

The primary utility of the 2-(methylthio)benzanilide scaffold is in the inhibition of Complex Il
(Succinate Ubiguinone Oxidoreductase) in the mitochondrial electron transport chain.
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e Binding Site: The ubiquinone-binding pocket (Q-site) of the SDH enzyme (Subunits B, C, and
D).

¢ Interaction Mode:

o H-Bonding: The amide oxygen accepts a hydrogen bond from Tyr58 (or equivalent Trp/Tyr
residues depending on species).

o Hydrophobic Clamp: The ortho-SMe group occupies a hydrophobic sub-pocket (Zone 1),
mimicking the steric role of the ortho-toluyl group in Mepronil.

o Pi-Pi Stacking: The phenyl rings engage in T-shaped or parallel stacking with highly
conserved aromatic residues (e.g., Trp164).

Pharmaceutical MoA: Redox Modulation & Ebselen
Homology

Type A (Acid-side) is the sulfur analog of the metabolite of Ebselen (a seleno-organic
antioxidant).

o GPx Mimicry: While sulfur is less redox-active than selenium, the 2-(methylthio)benzanilide
core can undergo reversible oxidation to the sulfoxide (

). This cycling can scavenge Reactive Oxygen Species (ROS), albeit with slower kinetics
than selenium analogs.

o Spasmolytic Activity: Benzanilides block voltage-gated calcium channels or modulate
phosphodiesterase (PDE) activity, leading to smooth muscle relaxation.

Visualization: Sighaling & Synthesis Pathways

The following diagram illustrates the synthesis of the scaffold and its divergence into fungicidal
(SDHI) or antioxidant pathways.

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1202140/docs?utm_src=pdf-body#pharmacological-potential-of-2-methylthio-benzanilide-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202140?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Aniline /
2-Methylthioaniline

Mitochondrial
Complex Il (SDH)

Block e- Transfer Fungicidal Effect
(Ubiquinone Site) (Basidiomycetes)

2-(Methylthio)benzanilide
(COIe Scalfold) Human/Rat Liver

Benzoyl Chloride /
2-(Methylthio)benzoyl CI

CYP450 / FMO
Oxidation

L lfone
Metabolites

Click to download full resolution via product page

Caption: Synthesis and dual pharmacological divergence of the 2-(methylthio)benzanilide
scaffold.

Experimental Protocols
Synthesis of N-Phenyl-2-(methylthio)benzamide (Type A)

Objective: To synthesize the core scaffold via nucleophilic acyl substitution.

Reagents:

2-(Methylthio)benzoic acid (1.0 eq)[1]

Thionyl chloride (SOCI2) (1.5 eq) or Oxalyl Chloride

Aniline (1.1 eq)

Triethylamine (EtsN) (2.0 eq)

Dichloromethane (DCM) (Solvent)
Protocol:

» Activation: Dissolve 2-(methylthio)benzoic acid in anhydrous DCM. Add SOCIz dropwise at
0°C. Reflux for 2 hours to generate the acid chloride. Evaporate excess SOCI.

o Coupling: Re-dissolve the crude acid chloride in DCM. Cool to 0°C.

o Addition: Add a mixture of Aniline and EtsN in DCM dropwise over 30 minutes.
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e Reaction: Stir at room temperature for 4—6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

e Workup: Wash with 1N HCI (to remove unreacted amine), then sat. NaHCOs (to remove
acid), then Brine.

 Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

o Validation: tH NMR (CDCIs): Look for S-Me singlet at ~2.4—2.5 ppm and Amide NH broad
singlet at ~7.8-8.2 ppm.

Mitochondrial SDH Inhibition Assay (In Vitro)

Objective: Quantify the ICso of the compound against Succinate Dehydrogenase.
Materials:

o Mitochondrial fraction (isolated from rat liver or fungal mycelia e.g., R. solani).

e DCPIP (2,6-dichlorophenolindophenol) - Electron acceptor.

e Succinate (Substrate).

e Phenazine methosulfate (PMS) - Intermediate electron carrier.

Protocol:

e Preparation: Dilute mitochondrial protein to 0.5 mg/mL in phosphate buffer (pH 7.4).

e Incubation: Add test compound (dissolved in DMSO) at varying concentrations (0.01 pM —
100 pM). Incubate for 10 min at 30°C.

e Initiation: Add Succinate (20 mM), PMS, and DCPIP (60 uM).

o Measurement: Monitor the reduction of DCPIP (blue to colorless) spectrophotometrically at
600 nm for 5 minutes.

o Calculation: Calculate slope (AAbs/min). % Inhibition = [1 - (Slope_sample / Slope_control)]
x 100. Plot dose-response curve to determine ICso.
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Comparative Data: Structure-Activity Relationship

(SAR)

The following table compares the 2-(methylthio) scaffold against commercial standards.

Target (SDH) ICso

Compound Ortho-Substituent (M)* Key Property
H

2- High metabolic
(Methylthio)benzanilid  -SMe 0.85-25 stability; Moderate
e potency

Standard
Mepronil -Me 0.50-1.2 Basidiomycete

fungicide

High lipophilicity;
Flutolanil -CFs3 0.05-0.3 g P .p ] Y

Strong binding
Unsubstituted Inactive (Lack of steric

. -H >50.0

Benzanilide lock)

*Note: Values are representative estimates based on Rhizoctonia solani assays found in

benzanilide literature.

Future Outlook & Drug Design

The 2-(methylthio)benzanilide scaffold offers a versatile platform for "Soft Drug" design.

¢ S-Oxidation Prodrugs: The S-Me group can be deliberately designed to oxidize to the

sulfoxide in vivo, altering polarity and potentially deactivating the compound (reducing

environmental persistence in agrochemicals) or activating it (in specific redox-dependent

cancer therapies).

o Hybrid Molecules: Fusing the 2-(methylthio)benzanilide core with strobilurin

pharmacophores could yield dual-action fungicides (Complex Il + Complex Il inhibitors).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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